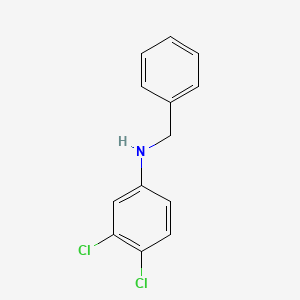

N-benzyl-3,4-dichloroaniline

Descripción general

Descripción

N-benzyl-3,4-dichloroaniline: is an organic compound with the molecular formula C₁₃H₁₁Cl₂N It consists of a benzyl group attached to a 3,4-dichloroaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dichloroaniline typically involves the reaction of 3,4-dichloroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous hydrogenation of halogenated nitroaromatic compounds. This method involves the selective hydrogenation of 3,4-dichloronitrobenzene to 3,4-dichloroaniline, followed by benzylation .

Análisis De Reacciones Químicas

Types of Reactions: N-benzyl-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of 3,4-dichloroaniline.

Substitution: Formation of various substituted anilines.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Reaction of 3,4-dichloroaniline | Benzyl chloride | Base (NaOH or K₂CO₃) |

| Solvent | Toluene or ethanol | Reflux |

Chemistry

N-benzyl-3,4-dichloroaniline serves as an important intermediate in the synthesis of various dyes and pigments. Its chemical structure allows it to participate in numerous reactions such as oxidation and substitution, making it valuable for producing complex organic compounds.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for cellular functions .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Medical Applications

Ongoing research is investigating this compound as a pharmaceutical intermediate. Its derivatives may lead to the development of new drugs targeting inflammation and other diseases . Additionally, certain benzylideneaniline derivatives have been identified as effective in treating inflammation and radiation-induced erythemas in animal models .

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals such as herbicides and pesticides. Its ability to act as a precursor for various chemical reactions makes it a critical component in developing agricultural products that enhance crop protection .

Agrochemical Production

| Product Type | Application |

|---|---|

| Herbicides | Control of broadleaf weeds |

| Pesticides | Protection against insect pests |

Environmental Impact and Safety

Given its widespread use, understanding the environmental impact of this compound is crucial. Studies on its toxicity have indicated potential risks to aquatic organisms when released into water bodies. Research has highlighted the need for careful monitoring and regulation to mitigate its environmental footprint .

Mecanismo De Acción

The mechanism of action of N-benzyl-3,4-dichloroaniline involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, leading to disruption of metabolic pathways. The compound’s molecular targets include proteins and nucleic acids, which are crucial for cellular functions .

Comparación Con Compuestos Similares

3,4-Dichloroaniline: A precursor in the synthesis of N-benzyl-3,4-dichloroaniline.

N-benzyl-2,4-dichloroaniline: Another benzylated dichloroaniline with different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other dichloroanilines .

Actividad Biológica

N-benzyl-3,4-dichloroaniline (CAS Number: 51597-75-2) is a chlorinated derivative of aniline, primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article explores the compound's biological activity, including toxicity, metabolic pathways, and ecological effects, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁Cl₂N |

| Molecular Weight | 252.14 g/mol |

| LogP | 4.68 |

| Melting Point | Not available |

| Boiling Point | Not available |

Toxicity Studies

Toxicological assessments of this compound reveal significant acute toxicity in various test organisms. The following table summarizes key findings from toxicity studies:

| Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Mammals | LD50 (oral) | 880 mg/kg (males), 530 mg/kg (females) | |

| Fish | LC50 (96h) | 30,700–46,000 µg/L | |

| Bacteria | EC50 (30 min) | 610–1500 µg/L (bioluminescence inhibition) |

Metabolism and Excretion

This compound undergoes metabolic transformation in biological systems. In a study involving rats, the compound was administered topically and via oral gavage. The urinary excretion of metabolites was monitored, indicating that some metabolites were excreted unchanged while others were modified .

Ecotoxicological Impact

Ecotoxicological evaluations demonstrate that this compound poses risks to aquatic ecosystems. It has been identified as a biodegradation product of several herbicides, indicating its persistence in the environment . The compound's impact on non-target species has been documented through various studies assessing its effects on aquatic organisms.

Case Studies

- Aquatic Toxicity Assessment : A study assessed the effects of this compound on zebrafish embryos. The exposure resulted in significant lethality and developmental abnormalities at concentrations as low as 100 µg/L .

- Long-term Exposure Studies : In chronic exposure studies with rodents, tumors were observed in spleen and liver tissues after prolonged exposure to doses exceeding 514,000 µg/kg/day . These findings highlight the carcinogenic potential of the compound.

Propiedades

IUPAC Name |

N-benzyl-3,4-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRNSWQKFKLMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359467 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51597-75-2 | |

| Record name | Benzenemethanamine, N-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.